1-(4-Chlorobutyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline
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Overview
Description
1-(4-Chlorobutyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobutyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available precursors such as 6,7-dimethoxy-1-tetralone and 4-chlorobutylamine.
Formation of Isoquinoline Core: The isoquinoline core is formed through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 4-chlorobutylamine under acidic conditions.
Reduction and Alkylation: The resulting intermediate undergoes reduction and subsequent alkylation to introduce the dimethyl groups at the 3-position, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using specific catalysts to improve reaction efficiency.
Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize output.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobutyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the isoquinoline core or the chlorobutyl side chain.
Substitution: The chlorine atom in the chlorobutyl side chain can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives with potential biological activity.
Reduction Products: Modified isoquinoline cores with altered electronic properties.
Substitution Products: A wide range of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorobutyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobutyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its structure and functional groups.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or alter signal transduction pathways.
Comparison with Similar Compounds
1-(4-Chlorobutyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the dimethyl groups at the 3-position.
1-(4-Chlorobutyl)-6,7-dimethoxyisoquinoline: Does not have the dihydroisoquinoline structure.
1-(4-Chlorobutyl)-3,3-dimethyl-3,4-dihydroisoquinoline: Lacks the methoxy groups.
Uniqueness: 1-(4-Chlorobutyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to the combination of its chlorobutyl side chain, methoxy groups, and dimethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C17H24ClNO2 |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C17H24ClNO2/c1-17(2)11-12-9-15(20-3)16(21-4)10-13(12)14(19-17)7-5-6-8-18/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
VOLLMMDQIFWZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CCCCCl)OC)OC)C |
Origin of Product |
United States |
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